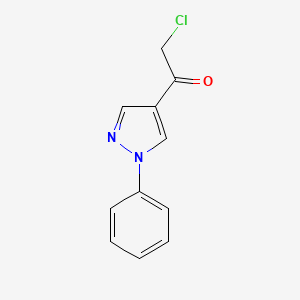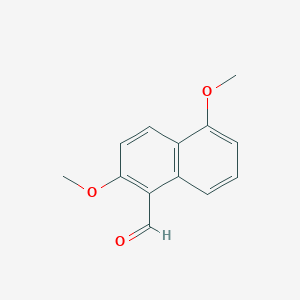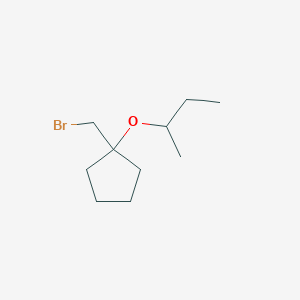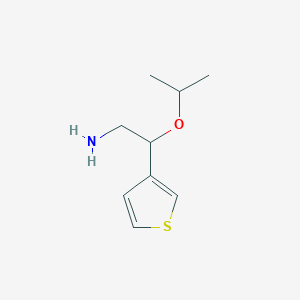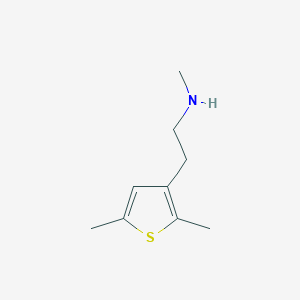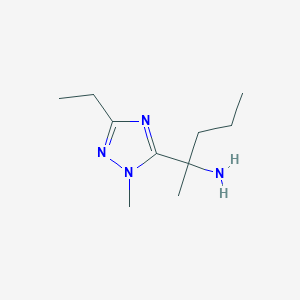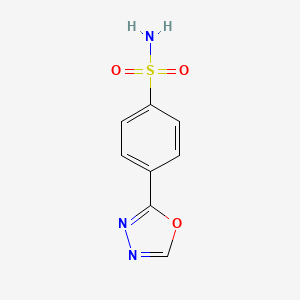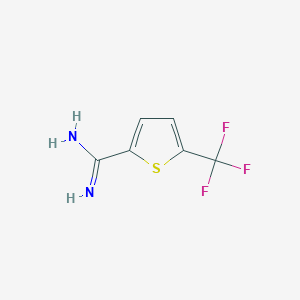
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide is a chemical compound with the molecular formula C14H8BrFN2O2 and a molecular weight of 335.1. This compound is known for its selective and potent inhibition of cyclin-dependent kinase 7 (CDK7)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the industrial synthesis of similar compounds due to its efficiency and scalability .
化学反応の分析
Types of Reactions
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various palladium catalysts for coupling reactions . The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl intermediates .
科学的研究の応用
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as a selective and potent inhibitor of CDK7, making it useful in studying cell cycle regulation.
Medicine: Its inhibition of CDK7 has potential therapeutic applications in cancer treatment.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide involves its inhibition of CDK7. CDK7 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK7, preventing its interaction with other proteins and substrates.
類似化合物との比較
Similar Compounds
Similar compounds include:
4-Bromo-2-fluorobenzamide: Used as a reagent in the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Known for its use in synthesizing tricyclic dihydroquinazolinones.
Uniqueness
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide is unique due to its specific inhibition of CDK7, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C14H8BrFN2O2 |
|---|---|
分子量 |
335.13 g/mol |
IUPAC名 |
4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide |
InChI |
InChI=1S/C14H8BrFN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-10-3-1-8(7-17)12(16)6-10/h1-6H,(H2,18,19) |
InChIキー |
WCOWOJATOMAVQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C(=O)N)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


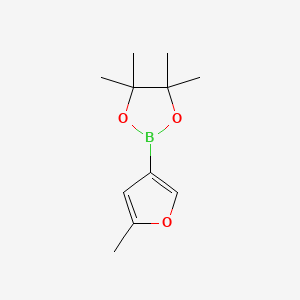
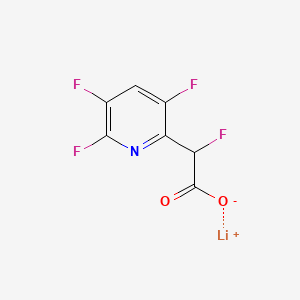
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)

